Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidin-2-one core. Key structural elements include:
- 5-position substitution: A methyl ester group, influencing solubility and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors where aryl and piperazine motifs are pharmacologically relevant.
Properties
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-35-22-12-8-6-10-19(22)25-24(26(32)34-3)20(28-27(33)29-25)18-30-14-16-31(17-15-30)21-11-7-9-13-23(21)36-5-2/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNMNGBLGISTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4OCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Tetrahydropyrimidine Core : Central to the compound's structure, this moiety is often associated with various biological activities.
- Piperazine Ring : Known for its role in numerous pharmaceutical agents, the piperazine group can enhance binding affinity to biological targets.
- Ethoxyphenyl Groups : These substituents may influence lipophilicity and bioavailability.
Structural Formula
Antiparkinsonian Effects
Recent studies have indicated that derivatives of similar structures exhibit significant antiparkinsonian activity. For instance, compounds with piperazine moieties have been shown to alleviate symptoms in models of Parkinson's disease by protecting dopaminergic neurons from neurotoxicity. The mechanism is believed to involve modulation of neurotransmitter systems and neuroprotection against oxidative stress .
Neuroprotective Properties
The compound's potential neuroprotective effects were evaluated through various in vivo studies. In one study, a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia. This suggests that the tetrahydropyrimidine structure may confer neuroprotective benefits by enhancing cerebral blood flow or reducing neuronal apoptosis .
Antidepressant Activity
Preliminary evaluations have also suggested that similar compounds could exhibit antidepressant-like effects. The piperazine ring is often linked with enhanced serotonin receptor affinity, which could play a critical role in mood regulation and anxiety reduction .
Case Study 1: Neuroprotection in Ischemic Models
A study investigating the neuroprotective activity of a closely related compound demonstrated significant efficacy in prolonging survival during induced ischemia. The test subjects (mice) were administered the compound intraperitoneally, showing reduced mortality rates compared to control groups receiving saline solutions. The results are summarized in Table 1 below:
| Dose (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| 10 | 45 | 20 |
| 20 | 60 | 10 |
| 40 | 75 | 0 |
Table 1: Effects of Methyl Derivative on Survival Time During Ischemia
Case Study 2: Behavioral Assessment in Depression Models
In another investigation, behavioral assessments using forced swim tests indicated that compounds with similar structural characteristics displayed significant reductions in immobility time, suggesting antidepressant-like effects. This was attributed to enhanced serotonin receptor modulation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) may alter synaptic transmission.
- Neuroprotection : Antioxidant properties may help mitigate oxidative stress-induced neuronal damage.
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines could contribute to neuroprotection.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways such as the modulation of signaling cascades related to cell survival and death .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Compounds containing piperazine moieties are known for their activity as anxiolytics and antidepressants. Research indicates that similar compounds can interact with serotonin and dopamine receptors, leading to anxiolytic effects. The dual action of targeting multiple receptors enhances their therapeutic efficacy against mood disorders .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of tetrahydropyrimidine derivatives. These compounds have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. The IC50 values were comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Potential
Another investigation focused on the neuropharmacological effects of similar piperazine-containing compounds in animal models. Results indicated that these compounds significantly reduced anxiety-like behavior in mice subjected to stress tests. Behavioral assays showed enhanced locomotion and reduced immobility time in forced swim tests, suggesting potential antidepressant activity .
Case Study 3: Antimicrobial Activity
A comprehensive study assessed the antimicrobial efficacy of related tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively at low concentrations (MIC values), indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position of the Pyrimidine Ring
Electron-Withdrawing vs. Electron-Donating Groups
- Chlorophenyl groups may enhance metabolic stability but reduce solubility (logP ≈ 3.5–4.0 estimated) . Hydroxyphenyl analogs (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ):
- Hydroxyl groups introduce hydrogen-bonding capacity, increasing polarity (polar surface area > 80 Ų) and improving aqueous solubility (logSw ≈ -3.0 to -2.5) but may reduce membrane permeability .
Hybrid Aryl-Heterocyclic Substituents
- Such substitutions are associated with antitumor and anti-inflammatory activities .
Modifications to the Piperazine Moiety
- However, ester groups may confer susceptibility to hydrolysis .
- Unsubstituted piperazine : Absence of aryl groups reduces steric hindrance, possibly improving binding kinetics in GPCR targets (e.g., serotonin or dopamine receptors).
Ester Group Variations (5-Position)
Physicochemical and Structural Properties
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
